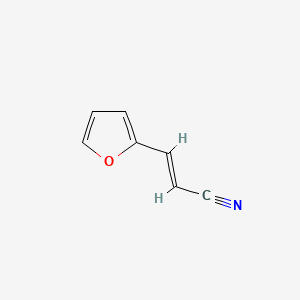

2-Furanacrylonitrile

Description

Historical Context and Nomenclature within Furan (B31954) Chemistry

The history of furan chemistry dates back to 1780 with the discovery of 2-furoic acid. atamanchemicals.com A significant milestone was the characterization of furfural (B47365) in 1840, a key derivative produced from bran. atamanchemicals.com The parent compound, furan, was first synthesized by Heinrich Limpricht in 1870. atamanchemicals.com

The nomenclature of furan derivatives follows a systematic approach where the oxygen atom is designated as position 1. algoreducation.com 2-Furanacrylonitrile, also known by its systematic IUPAC name (E)-3-(furan-2-yl)prop-2-enenitrile, indicates a furan ring substituted at the second position with an acrylonitrile (B1666552) group. nih.gov The "(E)" designation specifies the stereochemistry around the carbon-carbon double bond, indicating that the larger substituents are on opposite sides. ontosight.ai The "(Z)" isomer, where the substituents are on the same side, also exists. ontosight.ai

Synonyms for this compound include 3-(2-furyl)acrylonitrile and β-(2-furyl)acrylonitrile. nih.govdrugfuture.com

Structural Features and their Influence on Chemical Reactivity

The chemical behavior of this compound is dictated by the interplay of its two key functional groups: the furan ring and the acrylonitrile moiety. ontosight.ai The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. msu.edu The general order of reactivity for five-membered aromatic heterocycles is pyrrole (B145914) > furan > thiophene (B33073) > benzene (B151609). msu.edu

The acrylonitrile group, with its electron-withdrawing nitrile (-CN) group conjugated with a double bond, is a Michael acceptor. This makes the β-carbon atom susceptible to nucleophilic attack. The nitrile group itself can undergo various transformations, such as reduction to amines or hydrolysis to carboxylic acids.

The combination of these features allows this compound to participate in a wide range of reactions, including:

Diels-Alder Reactions: The furan ring can act as a diene in [4+2] cycloaddition reactions, a powerful tool for constructing complex cyclic systems. msu.edunih.gov

Polymerization: The acrylonitrile moiety can undergo polymerization, leading to the formation of polymers with furan side chains. researchgate.netepo.org

Cycloaddition Reactions: The double bond of the acrylonitrile group can participate in [2+2] cycloaddition reactions, typically initiated by light, to form cyclobutane (B1203170) derivatives. libretexts.orgnumberanalytics.com

Significance and Research Trajectories in Modern Organic Chemistry

The versatility of this compound has positioned it as a significant building block in modern organic synthesis. ontosight.ai Its derivatives have been investigated for a range of potential applications. For instance, some furan derivatives have shown promise in the development of pharmaceuticals and agrochemicals. algoreducation.comontosight.ai

Current research trajectories involving this compound and its derivatives include:

Synthesis of Complex Molecules: It serves as a starting material for the synthesis of more intricate molecules, including natural product analogues. ontosight.airesearchgate.net

Materials Science: The potential for polymerization makes it a candidate for the development of new polymers and coatings. ontosight.aiontosight.ai

Medicinal Chemistry: The furan nucleus is a component of several established drugs, and researchers continue to explore new furan-containing compounds for therapeutic potential. algoreducation.comchemicalbook.com For example, indole-acrylonitrile derivatives have been synthesized and evaluated for their potential antitumor and antimicrobial activities. nih.gov

The ongoing exploration of the reactivity and applications of this compound underscores its importance in the continuous evolution of organic chemistry. libretexts.orgopenaccessjournals.com

Structure

3D Structure

Properties

CAS No. |

6125-63-9 |

|---|---|

Molecular Formula |

C7H5NO |

Molecular Weight |

119.12 g/mol |

IUPAC Name |

(E)-3-(furan-2-yl)prop-2-enenitrile |

InChI |

InChI=1S/C7H5NO/c8-5-1-3-7-4-2-6-9-7/h1-4,6H/b3-1+ |

InChI Key |

ZHKAQNFBQHPERX-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)C=CC#N |

Canonical SMILES |

C1=COC(=C1)C=CC#N |

Origin of Product |

United States |

Methodologies for the Synthesis of 2 Furanacrylonitrile and Its Derivatives

Established Synthetic Pathways and Mechanistic Considerations

The construction of the 2-furanacrylonitrile scaffold relies on well-established carbon-carbon bond-forming reactions. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the furan (B31954) ring and the acrylonitrile (B1666552) moiety.

Baylis-Hillman Reaction Approaches

The Baylis-Hillman reaction, also known as the Morita-Baylis-Hillman (MBH) reaction, is a powerful method for forming a carbon-carbon bond between the α-position of an activated alkene and an electrophile, such as an aldehyde. wikipedia.org This reaction is typically catalyzed by a nucleophilic tertiary amine, like 1,4-diazabicyclo[2.2.2]octane (DABCO), or a phosphine (B1218219). nrochemistry.comorganic-chemistry.org The key advantage of the MBH reaction is its ability to create densely functionalized molecules in a single, atom-economical step. wikipedia.orgarkat-usa.org

In the context of this compound synthesis, the Baylis-Hillman reaction would involve the coupling of furfural (B47365) (furan-2-carbaldehyde) with acrylonitrile. The general mechanism proceeds as follows:

Michael Addition: The nucleophilic catalyst (e.g., DABCO) adds to the acrylonitrile (the activated alkene) in a Michael-type addition to form a zwitterionic enolate intermediate. nrochemistry.comarkat-usa.orgprinceton.edu

Aldol-type Addition: This intermediate then acts as a nucleophile, attacking the carbonyl carbon of furfural. nrochemistry.comarkat-usa.org

Proton Transfer and Elimination: A subsequent proton transfer and elimination of the catalyst regenerates the catalyst and yields the final product, the Baylis-Hillman adduct, which is a hydroxylated precursor to this compound. arkat-usa.org Dehydration of this adduct would then lead to the formation of this compound.

The reaction is known to be slow, but various strategies can be employed to accelerate it, such as the use of protic solvents or high pressure. princeton.edu

Condensation Reactions Utilizing Furanacetonitrile Precursors

Condensation reactions provide a direct and classical approach to the synthesis of this compound. ebsco.com These reactions involve the combination of two molecules with the elimination of a small molecule, typically water. ebsco.com For the synthesis of this compound, a common strategy is the Knoevenagel condensation.

This would involve the reaction of furfural with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or cyanoacetic acid derivatives, in the presence of a basic catalyst. However, a more direct precursor would be 2-furanacetonitrile. While not a direct condensation in the classical sense of forming the acrylonitrile backbone, the principles of condensation are applied in the broader context of building the molecule.

A more relevant condensation approach is the reaction between furfural and acetonitrile (B52724) under basic conditions. The base deprotonates acetonitrile to generate a nucleophilic carbanion, which then attacks the carbonyl group of furfural. The resulting aldol-type adduct readily dehydrates to form this compound.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reaction Type |

| Furfural | Acrylonitrile | DABCO | 3-hydroxy-2-methylene-3-(2-furyl)propanenitrile | Baylis-Hillman |

| Furfural | Acetonitrile | Strong Base (e.g., NaOEt) | This compound | Aldol Condensation |

Wittig Reaction Applications in Heterocyclic Nitrile Synthesis

The Wittig reaction is a highly versatile and widely used method for the synthesis of alkenes from aldehydes or ketones. pressbooks.pubwikipedia.org The reaction involves the treatment of a carbonyl compound with a phosphorus ylide (also known as a Wittig reagent). pressbooks.pubwikipedia.org A significant advantage of the Wittig reaction is the unambiguous placement of the double bond in the product, avoiding the formation of constitutional isomers that can occur in elimination reactions. mnstate.edu

For the synthesis of this compound, the Wittig reaction would involve the reaction of furfural with a phosphorus ylide containing a nitrile group. The required ylide, cyanomethylenetriphenylphosphorane ((Ph)₃P=CHCN), can be prepared from the corresponding phosphonium (B103445) salt, (cyanomethyl)triphenylphosphonium chloride, by treatment with a strong base.

The reaction mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of furfural, leading to a zwitterionic intermediate called a betaine (B1666868). organic-chemistry.org This betaine then cyclizes to form a four-membered ring intermediate, an oxaphosphetane. organic-chemistry.org The oxaphosphetane subsequently decomposes to yield the desired alkene, this compound, and triphenylphosphine (B44618) oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction. pressbooks.pub

Stereoselective Synthesis of this compound Isomers

The double bond in this compound can exist as two geometric isomers: the (E)-isomer and the (Z)-isomer. Stereoselective synthesis aims to produce a single, desired isomer in high yield. ethz.ch

The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the phosphorus ylide. organic-chemistry.org Stabilized ylides, such as the one required for this compound synthesis (due to the electron-withdrawing nitrile group), generally favor the formation of the (E)-isomer. organic-chemistry.org Unstabilized ylides, on the other hand, typically lead to the (Z)-isomer. organic-chemistry.org

For reactions that produce a mixture of (E) and (Z) isomers, it is possible to isomerize the mixture to favor the more stable isomer, which is often the (E)-isomer. This can be achieved by treating the isomeric mixture with a protic or Lewis acid under anhydrous conditions. google.com

Furthermore, asymmetric synthesis approaches can be employed to introduce chirality if the furan ring or other parts of the molecule are appropriately substituted. ethz.ch This can involve the use of chiral catalysts or auxiliaries to control the facial selectivity of the reaction. ethz.chnih.gov

Catalytic Strategies in this compound Synthesis

Catalysis plays a crucial role in the synthesis of this compound, enhancing reaction rates, improving yields, and influencing selectivity. nih.gov Both homogeneous and heterogeneous catalysts are employed in the various synthetic routes.

In the Baylis-Hillman reaction , tertiary amines like DABCO and phosphines are the most common nucleophilic catalysts. nrochemistry.com The choice of catalyst can influence the reaction rate and, in some cases, the enantioselectivity if a chiral catalyst is used. organic-chemistry.org

For condensation reactions , basic catalysts are essential. These can range from simple inorganic bases like sodium hydroxide (B78521) or potassium carbonate to organic bases like piperidine (B6355638) or pyridine (B92270). The strength of the base required depends on the acidity of the active methylene compound.

In the Wittig reaction , the key catalytic species is the phosphorus ylide, which is generated stoichiometrically but acts as a reagent. However, recent research has focused on developing catalytic versions of the Wittig reaction to reduce the amount of phosphine oxide waste. organic-chemistry.org

Transition metal catalysts are also increasingly being explored for the synthesis of related furan derivatives and other heterocycles. frontiersin.orgorganic-chemistry.org These catalysts can enable novel reaction pathways and offer high efficiency and selectivity. For instance, palladium-catalyzed cross-coupling reactions could be envisioned for the synthesis of substituted this compound derivatives. rsc.org

Principles of Green Chemistry in Synthetic Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pjoes.com These principles can be applied to the synthesis of this compound to make the processes more environmentally benign.

Key green chemistry principles relevant to these syntheses include:

Atom Economy: This principle, developed by Barry Trost, seeks to maximize the incorporation of all materials used in the process into the final product. acs.org The Baylis-Hillman and Wittig reactions can be highly atom-economical.

Use of Safer Solvents and Auxiliaries: Traditional organic solvents are often volatile and toxic. Green chemistry encourages the use of safer alternatives like water, supercritical fluids, or even solvent-free conditions. mygreenlab.orgorganic-chemistry.org

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. acs.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they can be used in small amounts and can be recycled, reducing waste. organic-chemistry.org

Use of Renewable Feedstocks: Furfural, a key starting material for this compound, can be derived from biomass, making it a renewable feedstock. mdpi.com This aligns with the principle of using renewable resources. pjoes.com

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been formed. acs.org This can be achieved through high-yield, atom-economical reactions and the use of recyclable catalysts.

Reaction Chemistry and Mechanistic Elucidation of 2 Furanacrylonitrile

Cycloaddition Reactions Involving 2-Furanacrylonitrile

Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. msu.edu In the context of this compound, these reactions are of significant interest for the synthesis of complex heterocyclic structures.

Diels-Alder Cycloadditions: Kinetic and Thermodynamic Aspects

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a substituted alkene, known as the dienophile, to form a substituted cyclohexene (B86901) system. nih.gov In the case of this compound, the furan (B31954) ring acts as the diene. These reactions are often reversible, and the product distribution can be influenced by temperature. masterorganicchemistry.com

Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the formation of the endo product, which is formed faster due to a lower activation energy. masterorganicchemistry.com At higher temperatures, the reaction becomes reversible and is under thermodynamic control, leading to the formation of the more stable exo product. masterorganicchemistry.commdpi.com The low thermodynamic stability of the furan ring facilitates the retro-Diels-Alder reaction, allowing for the conversion of the kinetically favored product to the thermodynamically favored one. nih.gov The Gibbs free energy for these reactions is often only a few kJ mol⁻¹, reflecting a subtle interplay between enthalpy and entropy. rsc.org

Reaction Dynamics: The Diels-Alder reaction is typically exothermic, as two weaker π-bonds are converted into two stronger σ-bonds. msu.edu However, it is also entropically disfavored because two molecules combine into one. msu.edu This means that at higher temperatures, the entropy term (-TΔS) becomes more significant, favoring the reverse reaction. masterorganicchemistry.com Computational studies on the Diels-Alder reaction between furan and maleic anhydride (B1165640) show that the reaction involving furan is less endo-selective compared to cyclopentadiene (B3395910) due to a smaller difference in the endo-exo activation barriers. rsc.org

| Control | Favored Product | Conditions | Rationale |

| Kinetic | endo | Low Temperature | Lower activation energy, faster rate of formation. masterorganicchemistry.com |

| Thermodynamic | exo | High Temperature | Greater thermodynamic stability, favored at equilibrium. masterorganicchemistry.commdpi.com |

Influence of the Nitrile Group on Reactivity and Selectivity in Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu The nitrile group in this compound, being a strong electron-withdrawing group, significantly influences the reactivity and selectivity of these reactions. numberanalytics.com

Reactivity: The electron-withdrawing nature of the nitrile group can affect the energy levels of the molecular orbitals involved in the cycloaddition. In Diels-Alder reactions, this can alter the HOMO-LUMO gap between the diene (furan) and the dienophile, thereby influencing the reaction rate. mdpi.com For some furan derivatives, electron-withdrawing groups can lead to low reactivity. mdpi.com

Selectivity: The nitrile group can direct the regioselectivity of the cycloaddition. In 1,3-dipolar cycloadditions of nitrile oxides to alkenes, the regioselectivity is well-established, typically leading to 5-substituted isoxazolines. cas.cz Computational studies have shown that for substituted furans, the nature and position of the substituent strongly affect the endo/exo selectivity. For instance, an electron-withdrawing nitro group can favor the exo-cycloadduct both kinetically and thermodynamically. rsc.org The steric hindrance caused by substituent groups can also prevent the necessary alignment of orbitals for the reaction to occur. ebsco.com

Nucleophilic Addition Reactions to the Nitrile and Alkene Moieties

This compound possesses two primary sites for nucleophilic attack: the carbon-carbon double bond (alkene) and the carbon-nitrogen triple bond (nitrile). As an α,β-unsaturated nitrile, it is particularly susceptible to nucleophilic conjugate addition. fiveable.mewikipedia.org

Conjugate Addition (1,4-Addition): Nucleophiles can add to the β-carbon of the alkene in a process known as conjugate or 1,4-addition. wikipedia.org This is a common reaction for α,β-unsaturated nitriles. fiveable.me The initial adduct is a resonance-stabilized carbanion (an enolate anion equivalent), which is subsequently protonated. wikipedia.org This type of reaction is favored by resonance-stabilized carbon nucleophiles like enolates. almerja.com The Michael reaction is a well-known example of a conjugate addition. masterorganicchemistry.com

Addition to the Nitrile Group: The nitrile group itself can undergo nucleophilic addition. numberanalytics.com For instance, Grignard reagents or organolithium reagents can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. pressbooks.pubchemistrysteps.com The nitrile group can also be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine using a strong reducing agent like LiAlH₄. numberanalytics.compressbooks.pubchemistrysteps.com

| Reaction Type | Nucleophile | Product Type |

| Conjugate Addition | Enolates, Amines, Thiolates masterorganicchemistry.com | Saturated nitrile |

| Addition to Nitrile | Grignard Reagents chemistrysteps.com | Ketone (after hydrolysis) |

| Hydrolysis | Water (acid or base) pressbooks.pub | Carboxylic acid or Amide |

| Reduction | LiAlH₄ chemistrysteps.com | Primary Amine |

Electrophilic Aromatic Substitution Reactions on the Furan Ring

The furan ring in this compound is an electron-rich aromatic system and can undergo electrophilic aromatic substitution.

Reactivity and Regioselectivity: Furan is significantly more reactive towards electrophiles than benzene (B151609) due to the electron-donating effect of the oxygen atom, which increases the electron density of the ring. pearson.comnumberanalytics.comchemicalbook.com Electrophilic attack occurs preferentially at the 2-position (or 5-position) because the resulting carbocation intermediate is more stabilized by resonance, with three resonance structures compared to two for attack at the 3-position. pearson.comchemicalbook.com

Influence of the Acrylonitrile (B1666552) Substituent: The acrylonitrile group at the 2-position is electron-withdrawing, which deactivates the furan ring towards electrophilic attack. However, furans with electron-withdrawing substituents can still undergo substitution, often directing the incoming electrophile to the 5-position. pharmaguideline.com Common electrophilic substitution reactions include nitration, halogenation, and sulfonation, though milder conditions are often required for furan compared to benzene to avoid polymerization or ring-opening. numberanalytics.compharmaguideline.com

Polymerization and Copolymerization Mechanisms

This compound can participate in polymerization reactions, primarily through its vinyl group.

Mechanism: As a vinyl monomer, this compound can undergo chain-growth polymerization. libretexts.org This process involves initiation (generation of a reactive species like a radical), propagation (sequential addition of monomer units to the active chain end), and termination (deactivation of the active site). resolvemass.ca Radical polymerization is a common method for alkene monomers. libretexts.org For α,β-unsaturated nitriles like acrylonitrile, anionic polymerization is also possible, as the substituent group can stabilize the negative charge. dspaces.org

Copolymerization: this compound can also be copolymerized with other monomers to create polymers with specific properties. google.comepo.org The reactivity of the monomer and the reaction conditions will determine the structure and composition of the resulting copolymer.

Radical Reactions and Mechanistic Pathways

In addition to radical polymerization, this compound can undergo other radical reactions.

Radical Addition: A radical can add to the carbon-carbon double bond of the alkene. masterorganicchemistry.com The regioselectivity of this addition is determined by the stability of the resulting carbon radical intermediate. For example, in the radical addition of HBr, the bromine radical adds to the carbon that results in the most stable carbon radical. masterorganicchemistry.com

Mechanistic Pathways: Radical reactions typically proceed through a chain reaction mechanism involving initiation, propagation, and termination steps. masterorganicchemistry.com Initiation can be achieved by heat or light, often with a radical initiator. masterorganicchemistry.com The propagation steps involve the reaction of a radical with a neutral molecule to form a new radical, continuing the chain. masterorganicchemistry.com Various mechanistic pathways can be involved in the functionalization of the resulting organic radical, including radical-polar crossover, reductive elimination from an organometallic complex, or direct radical addition to a ligand bound to a metal. nih.govrsc.org

Advanced Spectroscopic and Analytical Characterization of 2 Furanacrylonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Furanacrylonitrile by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms. libretexts.orgemerypharma.com The analysis of NMR spectra, including chemical shifts, coupling constants, and signal multiplicities, allows for the unambiguous assignment of each atom within the molecule's framework. libretexts.orgmsu.eduuzh.ch

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, protons on the furan (B31954) ring will have different chemical shifts than the vinylic protons due to the differing electron densities. The coupling between adjacent protons, observed as splitting of the signals (e.g., doublets, triplets), provides information on the connectivity of the atoms. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon backbone of the molecule. nih.gov Each unique carbon atom in this compound gives a distinct signal. organicchemistrydata.org The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., sp², sp) and its neighboring atoms. organicchemistrydata.org For complex molecules, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can be employed to establish correlations between protons and carbons, further confirming the structural assignment. emerypharma.commdpi.com

Interactive Data Table: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

| ¹H | 5.5 - 7.7 | Doublet, Doublet of Doublets, Multiplet | Vinylic and Furan Protons |

| ¹³C | 95 - 150 | Singlet | Vinylic, Furan, and Nitrile Carbons |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of this compound. edinst.comphotothermal.com Molecular vibrations, such as stretching and bending of bonds, occur at specific frequencies that are characteristic of the functional groups present in the molecule. uni-siegen.de

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule. A vibration is IR active if it causes a change in the molecule's dipole moment. edinst.comphotothermal.com The IR spectrum of this compound is expected to show strong absorption bands for the nitrile (C≡N) stretching vibration, the carbon-carbon double bond (C=C) stretching of the vinyl group and the furan ring, and the C-H stretching and bending vibrations. uliege.be

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. A vibration is Raman active if there is a change in the polarizability of the molecule during the vibration. edinst.com Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. photothermal.com Therefore, in the Raman spectrum of this compound, the C=C and C≡N stretching vibrations are expected to be prominent. spectroscopyonline.com The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. spectroscopyonline.comamericanpharmaceuticalreview.com

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C≡N | Stretching | 2220 - 2240 |

| C=C | Stretching (vinyl & furan) | 1600 - 1680 |

| C-H | Stretching (furan & vinyl) | 3000 - 3100 |

| C-O-C | Stretching (furan) | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV and visible light. shu.ac.ukmsu.edu The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.orgtanta.edu.eg

For this compound, which contains a conjugated system of π-electrons (from the furan ring, the vinyl group, and the nitrile group), the most significant electronic transitions are π → π* transitions. uomustansiriyah.edu.iq These transitions typically occur in the UV region of the electromagnetic spectrum. libretexts.org The wavelength of maximum absorption (λ_max) is characteristic of the extent of conjugation in the molecule. uomustansiriyah.edu.iq The presence of the furan ring and the acrylonitrile (B1666552) moiety in conjugation leads to a bathochromic (red) shift, meaning absorption at a longer wavelength compared to the individual non-conjugated chromophores. msu.edu The intensity of the absorption, given by the molar absorptivity (ε), is also a key parameter obtained from UV-Vis spectroscopy. shu.ac.uk

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. rsc.org It provides information about the molecular weight of this compound and its fragmentation pattern, which can be used to confirm its structure. scienceready.com.au

In a mass spectrometer, the sample is first vaporized and then ionized, often by electron impact (EI), which is a hard ionization technique that causes the molecule to fragment. scienceready.com.auacdlabs.com The molecular ion peak (M+), corresponding to the intact ionized molecule, confirms the molecular weight of this compound. The fragmentation pattern, which consists of peaks at lower m/z values, is characteristic of the molecule's structure. acdlabs.comlibretexts.org The fragmentation of this compound would likely involve the cleavage of bonds in the furan ring and the acrylonitrile side chain, leading to the formation of stable carbocations and radical fragments. For instance, the loss of a hydrogen cyanide (HCN) molecule or a furan ring fragment could be observed.

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray diffraction (XRD) is the primary technique for determining the three-dimensional atomic arrangement of a crystalline solid. iastate.eduanton-paar.com If this compound can be obtained in a crystalline form, single-crystal XRD can provide precise information about its crystal structure, including bond lengths, bond angles, and intermolecular interactions. anton-paar.comdrawellanalytical.com

The technique relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice. researchgate.net The resulting diffraction pattern is unique to the crystal structure and can be analyzed to build a detailed model of the atomic arrangement. iastate.edudrawellanalytical.com Powder XRD can be used to identify the crystalline phases present in a bulk sample and to determine its purity. scielo.org.mx

Advanced Hyphenated Techniques in Compound Characterization

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer enhanced analytical power for the characterization of compounds like this compound. ijfmr.comnih.govslideshare.net These techniques are particularly useful for analyzing complex mixtures or for obtaining multiple types of data from a single experiment. ijpsjournal.comresearchgate.net

Common hyphenated techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in a mixture using gas chromatography and then identifies them based on their mass spectra. ijpsjournal.com GC-MS would be suitable for the analysis of this compound, providing both its retention time (a characteristic of the compound under specific GC conditions) and its mass spectrum for structural confirmation. escholarship.org

Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, LC-MS separates components of a mixture using liquid chromatography before they are detected by a mass spectrometer. nih.gov This is a versatile technique for a wide range of compounds.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This powerful technique combines the separation power of LC with the structural elucidation capabilities of NMR. ijfmr.com It allows for the direct acquisition of NMR spectra of individual components separated from a mixture.

Photoluminescence (PL) Spectroscopy for Optical Property Assessment

Photoluminescence (PL) spectroscopy is a technique that investigates the light emitted from a material after it has absorbed photons. renishaw.com This emission, which includes fluorescence and phosphorescence, provides information about the electronic structure and excited state properties of a molecule. renishaw.comsci-hub.se

When this compound absorbs light, it is promoted to an excited electronic state. The subsequent relaxation to the ground state can occur via the emission of a photon, which is detected in PL spectroscopy. researchgate.net The PL spectrum, which is a plot of emission intensity versus wavelength, can reveal information about the energy levels of the excited states. researchgate.net The quantum yield of photoluminescence, which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the light emission process. The study of the photoluminescence properties of this compound can be important for its potential applications in optical materials and devices. oxinst.com

Computational and Theoretical Chemistry Studies on 2 Furanacrylonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate the electronic distribution and energy of a molecule, which in turn govern its chemical behavior. manchester.ac.uk

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. nih.gov It is widely used for geometry optimization, the process of finding the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. faccts.decrystalsolutions.eu For a molecule like 2-Furanacrylonitrile, DFT calculations would typically begin by defining an initial structure. The chosen DFT functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-31G(d), def2-SVP) are then used to iteratively adjust the bond lengths, bond angles, and dihedral angles to minimize the molecule's total electronic energy. faccts.dedigitaloceanspaces.commalayajournal.org

This process not only yields the equilibrium geometry but can also be used to explore the potential energy surface (PES). The PES is a multidimensional landscape that maps the energy of the molecule for every possible atomic arrangement. Minima on this surface correspond to stable isomers or conformers, while saddle points represent transition states for reactions or conformational changes. e3s-conferences.org Studies on related furan (B31954) derivatives, for instance, have utilized the B3LYP functional with the 6-31G(d) basis set to optimize molecular geometries as a first step toward understanding their properties. digitaloceanspaces.com The optimized geometry is crucial, as all subsequent property calculations are dependent on this determined structure. qsardb.org

| Computational Task | DFT Functional | Basis Set | Purpose |

| Geometry Optimization | B3LYP | 6-31G(d) | Find the minimum energy structure of this compound. |

| Frequency Calculation | B3LYP | 6-31G(d) | Confirm the optimized structure is a true minimum (no imaginary frequencies) and obtain thermodynamic data. |

| Energy Landscape Mapping | ωB97X-D | 6-311++G(d,p) | Explore different conformers and identify transition states between them. |

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital available to accept electrons. malayajournal.org The energies of these orbitals and the difference between them, known as the HOMO-LUMO gap, are critical descriptors of a molecule's reactivity and kinetic stability. malayajournal.orgresearchgate.net

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This gap is a crucial parameter in predicting how the molecule will interact with electrophiles and nucleophiles. In studies of other furan derivatives, the HOMO and LUMO energies are calculated using DFT to help explain their chemical behavior, such as their efficacy as corrosion inhibitors. digitaloceanspaces.com These calculations provide insight into the regions of the molecule that are most likely to be involved in chemical reactions. malayajournal.org

| Molecular Orbital | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; site of electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; site of nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap indicates higher reactivity and lower kinetic stability. |

Computational methods, particularly high-level ab initio techniques and DFT, are powerful tools for predicting the thermochemical properties of molecules like this compound. researchgate.netwikipedia.org These properties, including enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°), are essential for understanding chemical reactions and process feasibility. wikipedia.orgplos.org

Calculations can be performed to determine these values from first principles. For example, the standard molar enthalpy of formation for this compound has been a subject of both experimental and computational investigation. researchgate.net The NIST (National Institute of Standards and Technology) database also serves as a repository for thermochemical data, which can be compared against calculated values to benchmark the accuracy of the computational methods used. nist.gov Computational thermochemistry often employs isodesmic reactions, where the number and type of bonds are conserved on both sides of a hypothetical reaction, to reduce systematic errors in calculations and yield more accurate predictions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and HOMO-LUMO Energy Gaps

Reaction Pathway Modeling and Transition State Analysis

Understanding how a chemical reaction proceeds from reactants to products requires mapping the reaction pathway and identifying the highest energy point along this path, known as the transition state. rsc.orgnumberanalytics.com Computational chemistry allows for the detailed modeling of these pathways, providing insights into reaction mechanisms and rates. mdpi.comnih.gov

For a molecule like this compound, this could involve modeling its participation in reactions such as Diels-Alder cycloadditions or nucleophilic additions to the activated double bond. A computational study of the reaction between 2-hydroxymethylfuran and acrylonitrile (B1666552), for example, used DFT to analyze the thermodynamics and reaction barriers. escholarship.org Such an analysis for this compound would involve locating the transition state structure for a given reaction. This is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy barrier, which is a key factor in the reaction kinetics. e3s-conferences.org Some complex reactions may involve multiple steps and, consequently, multiple transition states and intermediates. rsc.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics focuses on the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. openxava.org MD simulations provide a detailed view of the conformational dynamics, revealing how a molecule like this compound flexes, rotates, and samples different shapes at a given temperature. whiterose.ac.uknih.gov

An MD simulation begins with an initial structure, often the optimized geometry from a DFT calculation. Using a force field (a set of parameters that describes the potential energy of the system), the simulation calculates the forces on each atom and solves Newton's equations of motion to predict their positions at a subsequent point in time. openxava.org By repeating this process for millions of steps, a trajectory of the molecule's motion is generated. volkamerlab.org Analysis of this trajectory allows for the characterization of the accessible conformational space, the identification of the most stable conformers, and the study of the transitions between them. nih.gov For semi-flexible molecules, MD simulations are considered a "gold standard" for assessing molecular shape and flexibility. whiterose.ac.uk

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analytics

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach that correlates the structural or physicochemical features of molecules with their properties. digitaloceanspaces.com This technique is a form of predictive analytics, aiming to build mathematical models that can predict the properties of new, unsynthesized compounds. libretexts.org

For this compound and related compounds, a QSPR study would follow a general workflow. First, a dataset of molecules with known experimental property values (e.g., boiling point, reactivity, biological activity) is compiled. digitaloceanspaces.com Next, a wide range of molecular descriptors for each molecule is calculated. These descriptors are numerical representations of the molecule's structure and can be derived from various sources, including quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment), topological indices, and steric parameters. digitaloceanspaces.comosti.gov

Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or machine learning algorithms are then used to develop an equation that links a subset of these descriptors to the property of interest. digitaloceanspaces.comneliti.com For instance, a study on furan derivatives as corrosion inhibitors successfully used PCR to build a model with high predictive accuracy (R² = 0.976), using descriptors calculated via DFT. digitaloceanspaces.com The resulting QSPR model can then be used to predict the properties of this compound or to design new furan derivatives with enhanced characteristics.

In Silico Design and Virtual Screening of this compound Derivatives

While dedicated in silico design and virtual screening studies specifically targeting this compound derivatives are not widely available in publicly accessible literature, the computational analysis of structurally related furan-acrylonitrile and indole-acrylonitrile compounds provides a robust blueprint for exploring their therapeutic potential. biointerfaceresearch.commdpi.com These studies leverage computational tools to predict biological activity, understand structure-activity relationships (SAR), and identify promising candidates for further experimental validation. uantwerpen.benih.gov

The general workflow for the in silico design of this compound derivatives would commence with the creation of a virtual library of candidate molecules. This involves modifying the core this compound scaffold with various functional groups at different positions. Computational methods are then employed to filter this library. researchgate.net Structure-based virtual screening (SBVS), for instance, uses molecular docking to predict how well these derivatives might bind to a specific biological target, such as an enzyme's active site. uantwerpen.benih.gov Ligand-based virtual screening (LBVS) can also be used, which relies on the principle that structurally similar molecules often exhibit similar biological activities. nih.gov

Research on analogous structures, such as indole-acrylonitrile derivatives, highlights the practical application of these computational methods. mdpi.com In these studies, newly synthesized compounds are subjected to molecular docking against various therapeutic targets to elucidate potential mechanisms of action. For example, indole-acrylonitrile derivatives have been docked against both anticancer targets (like tubulin or DNA) and antibacterial targets. mdpi.com Such analyses provide insights into binding affinities and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex, guiding the design of more potent inhibitors. unja.ac.id

Furthermore, studies on compounds like 2-hetaryl-3-(5-arylfuran-2-yl)-acrylonitriles demonstrate how screening results can identify lead compounds. biointerfaceresearch.com These acrylonitrile derivatives, which share the core furan and acrylonitrile features, have been evaluated for anticancer activity against a panel of human cancer cell lines. biointerfaceresearch.com Although many showed moderate activity, the data is crucial for building quantitative structure-activity relationship (QSAR) models, which mathematically correlate chemical structure with biological activity. biointerfaceresearch.comnih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are another critical component of the in silico workflow. mdpi.com Web-based tools and specialized software are used to predict the pharmacokinetic and drug-likeness properties of designed derivatives, helping to eliminate candidates with poor profiles early in the discovery process. mdpi.com

The findings from these related studies suggest that this compound derivatives could be promising candidates for development as anticancer and antimicrobial agents. The computational blueprint provided by research on analogous compounds offers a clear and efficient path for the virtual screening and rational design of novel this compound-based therapeutic agents. biointerfaceresearch.commdpi.commdpi.com

Table of Research Findings for Acrylonitrile Analogs

The following table summarizes in vitro screening data for 3-aryl-2-(1H-indol-2-yl)acrylonitrile derivatives, which serve as analogs for potential this compound compounds. The data shows the mean growth percent across approximately 60 cancer cell lines treated at a concentration of 10 μM.

| Compound ID | Substituent (R group on aryl ring) | Mean Growth Percent (%) |

| 2d | 4-methoxyphenyl | 69.37 |

| 2l | 4-(dimethylamino)phenyl | 29.11 |

| 2p | 2-naphthyl | 77.26 |

| 5a | (Indol-2-yl) | 49.38 |

| 5b | (1-Methylindol-2-yl) | 71.19 |

| 5c | (5-Bromoindol-2-yl) | 41.51 |

| 5d | (5-Nitroindol-2-yl) | 68.96 |

| Data sourced from in vitro anticancer activity screening of indole-acrylonitrile derivatives. mdpi.com |

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Heterocyclic Compound Synthesis

2-Furanacrylonitrile is a valuable precursor for the synthesis of a wide range of heterocyclic compounds. Its ability to undergo specific cyclization and condensation reactions makes it an important intermediate in the creation of more complex molecular frameworks.

This compound is a key starting material in the synthesis of 3-(2-furyl) coumarins. ias.ac.in One synthetic approach involves the condensation of ortho-methoxy benzaldehydes with 2-furanacetonitrile to produce β-o-methoxyphenyl-α-(2-furyl) acrylonitriles. These intermediates then undergo demethylative cyclization when treated with pyridine (B92270) hydrochloride to yield the corresponding furyl-substituted coumarins. ias.ac.in An alternative method involves the condensation of o-hydroxy acetophenones with sodium 2-furyl acetate. ias.ac.in

The general reaction scheme for the synthesis of furyl-substituted coumarins from this compound intermediates is as follows:

Table 1: Synthesis of Furyl-Substituted Coumarins

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| o-Methoxy benzaldehydes | 2-Furanacetonitrile | β-o-methoxyphenyl-α-(2-furyl) acrylonitriles | ias.ac.in |

| β-o-methoxyphenyl-α-(2-furyl) acrylonitriles | Pyridine hydrochloride | 3-(2-Furyl) coumarins | ias.ac.in |

| o-Hydroxy acetophenones | Sodium 2-furyl acetate | 3-(2-Furyl) coumarins | ias.ac.in |

Research has shown that the presence of a furyl group at the 3-position of the coumarin (B35378) ring can enhance certain biological activities compared to a phenyl group. ias.ac.in For instance, 7-bromo-4-methyl-3-(2-furyl) coumarin has demonstrated significant piscicidal activity. ias.ac.in

2-Furanacetonitrile, a related compound and precursor to this compound, is utilized in the synthesis of analogues of marine natural products like manzamenones and untenone A. researchgate.netresearchgate.net Short syntheses of (±)-untenone A and (±)-manzamenones A, C, and F have been developed from 2-furanacetonitrile. researchgate.netresearchgate.net An efficient six-step synthesis of a manzamenone analogue from 2-furanacetonitrile has also been described. researchgate.net These synthetic routes are often modeled on plausible biogenetic pathways. researchgate.net

Synthesis of Furyl-Substituted Coumarins

Utility in Multi-Component Reaction Development

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. tcichemicals.commdpi.com This approach is valued for its atom economy, reduced waste, and simplified procedures. tcichemicals.commdpi.com

While specific examples detailing the direct use of this compound in the development of novel multi-component reactions are not extensively documented in the provided search results, its chemical functionalities suggest its potential as a valuable component in such reactions. The acrylonitrile (B1666552) group can act as a Michael acceptor and a dienophile, while the furan (B31954) ring can participate in various cycloaddition and substitution reactions. These properties make it a candidate for inclusion in the design of new MCRs for the synthesis of complex heterocyclic structures. The Hantzsch dihydropyridine (B1217469) synthesis is a classic example of a three-component reaction that has been adapted for the synthesis of various dihydropyridine derivatives. tcichemicals.combeilstein-journals.org

Contributions to Materials Science and Polymer Chemistry

Monomer for the Synthesis of Novel Copolymers and Polymeric Materials

2-Furanacrylonitrile can serve as a monomer, a fundamental building block, in the synthesis of polymers. google.comepo.org When two or more different types of monomers are polymerized together, the resulting material is a copolymer. mdpi.com This process of copolymerization is a cornerstone of polymer engineering, as it allows for the creation of materials with tailored properties that are often superior to or different from those of the homopolymers (polymers made from a single monomer). mdpi.com The inclusion of a comonomer like this compound into a polymer chain can significantly influence the final properties of the material, such as its mechanical strength, thermal stability, and chemical resistance. taylorandfrancis.comrsc.org

The reactivity of the double bond in this compound allows it to participate in chain-growth polymerization reactions. The presence of both the furan (B31954) ring and the polar nitrile group means that its incorporation can be used to modify the characteristics of commodity polymers. For example, furan-based monomers are known to be precursors to polymers with high thermal stability, while the acrylonitrile (B1666552) component is known to enhance polymer strength and chemical resistance, as seen in the widely used acrylonitrile butadiene styrene (B11656) (ABS) copolymers. numberanalytics.comunitn.it

The copolymerization of functional monomers is a primary strategy for enhancing the mechanical performance of polymeric materials. The introduction of a comonomer can disrupt the regular chain structure of a homopolymer, altering properties like crystallinity and intermolecular forces, which in turn affects bulk mechanical properties such as tensile strength, impact strength, and elasticity. nih.gov

The incorporation of this compound into a polymer backbone is anticipated to enhance mechanical properties due to the inherent characteristics of its functional groups. The furan ring introduces rigidity into the polymer chain, which can increase the material's tensile strength and modulus. The polar nitrile (-CN) group can increase intermolecular forces (dipole-dipole interactions) between polymer chains, further contributing to strength.

While specific data on copolymers made exclusively with this compound is not extensively documented in public literature, the effects of similar comonomers are well-studied. For instance, the introduction of styrene, which contains a rigid benzene (B151609) ring, into an unsaturated phosphate (B84403) polymer has been shown to significantly improve mechanical properties. Research demonstrated that as the proportion of styrene increased, the crosslink density and storage modulus of the copolymer were enhanced. scirp.org This led to a substantial increase in tensile strength from 17.84 MPa to 34.63 MPa. scirp.org Similarly, blending acrylonitrile styrene acrylate (B77674) (ASA) with poly(vinyl chloride) (PVC) results in a material with vastly improved impact strength, reaching up to 77.6 kJ/m², and a high tensile strength of 45 MPa. researchgate.net

Table 1: Effect of Comonomer on Polymer Mechanical Properties (Illustrative Examples)

| Base Polymer/System | Comonomer Added | Resulting Change in Mechanical Property | Reference |

|---|---|---|---|

| Unsaturated Phosphate Polymer | Styrene | Tensile strength increased from 17.84 MPa to 34.63 MPa. | scirp.org |

| Poly(vinyl chloride) (PVC) | Acrylonitrile Styrene Acrylate (ASA) | Impact strength increased to 77.6 kJ/m² at 50 wt% ASA. | researchgate.net |

| Polycarbonate (PC) / Acrylonitrile Butadiene Styrene (ABS) Blends | Carbon Fiber (CF) | Tensile strength increased by up to 63.56%. | mdpi.com |

Polymeric films and coatings are essential for protecting surfaces and packaging goods, providing barriers against moisture, gases, and physical damage. ariapolymer.coupm.edu.my The choice of polymer is critical in defining the functional properties of the film, such as its permeability, strength, and durability. ariapolymer.co Patents have identified both furan and acrylonitrile as suitable monomers for producing film-forming polymers and wall materials for encapsulation, highlighting the potential of a monomer like this compound in these applications. google.comepo.orggoogleapis.com

The furan moiety in polymers derived from this compound could contribute to enhanced thermal stability and chemical resistance in a coating. numberanalytics.com The acrylonitrile component is known to improve barrier properties against gases and chemicals due to the strong intermolecular forces created by the polar nitrile groups. upm.edu.my This combination suggests that copolymers of this compound could be used to formulate protective coatings with robust barrier functions and good durability for industrial, automotive, or aerospace applications. acs.org

Furthermore, furan-based polymers are being investigated as sustainable alternatives to traditional plastics. numberanalytics.com As a bio-derivable platform chemical, the furan ring makes this compound a candidate for developing more sustainable coating and film materials. acs.orgresearchgate.net

Development of Materials with Enhanced Mechanical Properties

Integration into Functional and Smart Materials

Smart materials are advanced materials designed to respond in a controlled and reversible way to external stimuli, such as light, temperature, or an electric field. mdpi.comnih.gov This responsiveness is achieved by incorporating functional molecular units into the material's structure. routledge.com Photochromic polymers, a type of smart material, change their color upon exposure to light of a specific wavelength. nih.gov This effect is typically based on the photo-induced, reversible isomerization of a chromophore embedded in the polymer matrix. jcu.edu.aursc.org

The structure of this compound, with its conjugated system of a furan ring, a C=C double bond, and a nitrile group, makes it a candidate for creating photoactive materials. The C=C double bond allows for E/Z (cis-trans) isomerization, a process that can be triggered by light. When a molecule like this compound is incorporated as a monomer into a polymer chain, its isomerization can alter the polymer's light absorption properties, leading to a color change. nih.gov

The general strategy for creating such materials involves the copolymerization of a photo-responsive monomer with a standard monomer (e.g., methyl methacrylate (B99206) or styrene). rsc.orgrsc.org While specific research on using this compound for this purpose is emerging, the principle is well-established with other photochromic molecules like diarylethenes and spiropyrans, which are integrated into polymer chains to create materials for applications in data storage, anti-counterfeiting, and smart windows. nih.govoaepublish.com The integration of a furan-based unit capable of photoisomerization aligns with current research into developing novel smart materials. oaepublish.com

Role in Thermochemical Energy Storage Systems

A significant challenge in renewable energy is the ability to store solar energy for later use. Molecular Solar Thermal (MOST) energy storage systems offer a novel solution by capturing solar energy in the chemical bonds of a molecule. mdpi.comchalmers.se The process relies on a photoswitchable molecule that, upon absorbing sunlight, undergoes a reversible photoisomerization to a higher-energy, metastable isomer. mdpi.comgoogle.com This stored energy can be released on demand as heat when the molecule is triggered to revert to its original, lower-energy form. mdpi.com

The key to a functional MOST system is the choice of the photoswitchable molecule. Ideal candidates must meet several criteria:

Solar Spectrum Match: The molecule must absorb light within the solar spectrum, preferably in the near-UV and visible range. chalmers.se

High Quantum Yield: The efficiency of the photoisomerization process upon absorbing a photon must be high. chalmers.se

High Energy Storage Density: The energy difference (ΔH) between the low-energy and high-energy isomers should be large to maximize the amount of energy stored per unit mass. chalmers.se

Metastable Isomer Stability: The high-energy isomer must be stable enough to store the energy for an extended period without spontaneously reverting. mdpi.com

The cis-trans isomerization of molecules with carbon-carbon double bonds is a well-known mechanism for photo-switching. google.com this compound, with its conjugated furan-alkene-nitrile structure, is a theoretical candidate for such a system. The trans (E) isomer represents the stable, low-energy ground state. Upon absorbing a photon of appropriate energy, it could isomerize to the sterically hindered and higher-energy cis (Z) isomer, effectively storing the photon's energy in the strained chemical bonds of the cis form. This energy can later be released as heat through thermal or catalytic reversion to the more stable trans isomer.

While molecules like norbornadiene-quadricyclane and azobenzene (B91143) are the most studied systems for MOST applications, the fundamental principles are broadly applicable. mdpi.comchalmers.se The potential of furan-based compounds in energy storage systems is an active area of research. numberanalytics.com The investigation of this compound and similar structures could lead to new, efficient molecules for the capture and on-demand release of solar energy.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acrylonitrile |

| Acrylonitrile Butadiene Styrene (ABS) |

| Azobenzene |

| Diarylethene |

| Furan |

| Methyl Methacrylate |

| Norbornadiene |

| Poly(vinyl chloride) (PVC) |

| Quadricyclane |

| Spiropyran |

Investigations in Biological Molecule Synthesis and Precursor Roles

Synthesis of Enzyme Inhibitor Precursors

2-Furanacrylonitrile is a valuable precursor for creating molecules designed to inhibit enzyme activity, a critical strategy in drug development. The furan (B31954) and nitrile functionalities are key to its utility in synthesizing these complex structures.

Research has focused on designing and synthesizing derivatives that can act as inhibitors for various enzymes, such as cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are implicated in neurodegenerative diseases like Alzheimer's. researchgate.netmdpi.comajol.info For instance, benzoxazole (B165842) derivatives, which can be conceptually derived from furan-based precursors, have shown potent, mixed-type dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net The strategy often involves creating compounds that can interact with both the catalytic and peripheral sites of these enzymes. researchgate.net

Similarly, the development of inhibitors for α-glucosidase, a target for managing type 2 diabetes, has utilized heterocyclic scaffolds that can be synthesized from furan derivatives. nih.gov Studies on benzimidazole-thioquinoline derivatives have yielded compounds with significant inhibitory potency against α-glucosidase, demonstrating competitive inhibition patterns. nih.gov The core structure of this compound provides a foundation for building such heterocyclic systems, which are essential for achieving specific enzyme inhibition.

The table below summarizes findings on enzyme inhibitors derived from related structural motifs, highlighting the potential applications for this compound-derived compounds.

| Target Enzyme | Inhibitor Class | Key Findings |

| Acetylcholinesterase (AChE) | 2-Aryl-6-carboxamide benzoxazoles | Potent dual inhibition of AChE and BChE by interacting with catalytic and peripheral sites. researchgate.net |

| Butyrylcholinesterase (BChE) | Enaminone-derived sulfonamides | Novel compounds showed significant BChE inhibition with Ki values as low as 8.30 µM. ajol.info |

| α-Glucosidase | Benzimidazole-thioquinoline derivatives | Highly potent competitive inhibitors developed, significantly more active than the standard, acarbose. nih.gov |

| Cyclooxygenase-2 (COX-2) | N-hydroxyurea derivatives | Synthesized compounds demonstrated dual inhibitory activity against both COX-2 and 5-LOX enzymes. nih.gov |

This table is based on research into various heterocyclic inhibitors, illustrating the types of bioactive molecules that can be developed from versatile precursors.

Development of Receptor Ligand Scaffolds

A molecular scaffold is a core structure upon which various functional groups can be built to create a library of compounds with specific biological activities. This compound is an effective starting point for developing scaffolds for receptor ligands—molecules that bind to cellular receptors and modulate their activity.

In the field of G protein-coupled receptors (GPCRs), such as the β2-adrenergic receptor, researchers have identified novel ligands based on unusual scaffolds. nih.govnih.gov The development process often involves similarity and substructure-based searches to explore the chemical space around known active molecules. nih.gov The furan ring in this compound can serve as a bioisostere for a phenyl ring, a common component in many known receptor ligands, thus providing a route to novel chemical entities.

The design of ligands for nicotinic α7 receptors has also benefited from a scaffold-based approach. By diversifying the core structures of known ligands, new competitive and noncompetitive antagonists have been discovered. psu.edu The synthetic flexibility of precursors like this compound allows for the creation of diverse libraries of compounds that can be screened for receptor binding and activity. This approach has been instrumental in identifying new ligands for a variety of receptors, demonstrating the value of versatile chemical building blocks. psu.edu

The table below details examples of receptor ligand scaffolds and their targets, a field where this compound derivatives could provide novel contributions.

| Receptor Target | Ligand Scaffold Type | Research Outcome |

| β2-Adrenergic Receptor | Unusual, non-classical scaffolds | Discovery of novel, high-affinity ligands through similarity and substructure searches. nih.govnih.gov |

| Nicotinic α7 Receptor | Diamine-derived aryl amides | Identification of new competitive and noncompetitive antagonists with micromolar efficacy. psu.edu |

This table showcases the application of scaffold-based design in discovering new receptor ligands, a strategy for which this compound is a suitable precursor.

Precursor for Biologically Relevant Heterocycles

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry due to their widespread presence in natural products and synthetic drugs. researchgate.net this compound is an excellent precursor for a variety of biologically active heterocycles through reactions like cycloadditions and multicomponent reactions. nih.gov

The synthesis of N-heterocycles, such as pyridazines, piperazines, and imidazoles, is a major focus of organic synthesis. organic-chemistry.org The reactive nature of the acrylonitrile (B1666552) group in this compound allows it to participate in cyclization reactions to form various nitrogen-containing rings. For example, the synthesis of pyrimidine (B1678525) and pyridine (B92270) derivatives often serves as a starting point for creating new cholinesterase inhibitors. mdpi.com

Furthermore, multicomponent reactions (MCRs) provide an efficient pathway to complex molecules from simple precursors in a single step. nih.gov This approach is highly valued for its atom economy and ability to rapidly generate diverse molecular structures. This compound, with its multiple reactive sites, is a suitable candidate for use in MCRs to build libraries of novel heterocyclic compounds for biological screening. The synthesis of s-triazine-based hybrids, for instance, has yielded potent anticancer agents, demonstrating the power of combining different heterocyclic moieties into a single molecule. nih.gov

The versatility of this compound as a precursor is highlighted by the diverse range of heterocycles that can be synthesized and their associated biological activities.

| Heterocyclic Class | Synthetic Strategy | Potential Biological Application |

| Pyridazines | 6-endo-trig cyclization | General bioactive compounds. organic-chemistry.org |

| Pyrimidines/Pyridines | Multi-step synthesis from amino precursors | Cholinesterase inhibitors for neurodegenerative diseases. mdpi.com |

| s-Triazine Hybrids | Microwave-assisted synthesis, molecular hybridization | Anticancer agents. nih.gov |

| General Heterocycles | Multicomponent Reactions (MCRs) | Broad-spectrum drug discovery. nih.gov |

This table illustrates the diverse heterocyclic systems that can be accessed from versatile precursors and their importance in medicinal chemistry.

Future Research Directions and Emerging Trends

Development of Catalytic Asymmetric Synthetic Routes

The synthesis of chiral molecules, which are non-superimposable on their mirror images, is a cornerstone of modern chemistry, particularly in pharmacology where different enantiomers of a drug can have vastly different biological effects. irbbarcelona.org Asymmetric synthesis, which selectively produces one enantiomer, is therefore in high demand. irbbarcelona.org For a molecule like 2-Furanacrylonitrile, the development of catalytic asymmetric routes is a key frontier, aiming to create chiral derivatives with high enantiomeric purity.

Future research is poised to move beyond racemic mixtures and focus on methods that can introduce chirality in a controlled manner. Organocatalysis, which uses small organic molecules as catalysts, presents a promising avenue. For instance, strategies using natural cinchona alkaloids have been successful in the stereoselective synthesis of other chiral annulated furans. nih.gov These catalysts can operate through different modes, such as general base catalysis or phase-transfer catalysis, allowing for the selective production of different stereoisomers from the same set of starting materials. nih.gov Another approach involves the central-to-axial chirality conversion strategy, where oxidation of enantioenriched dihydrofuran precursors can yield axially chiral furans with high enantiopurity. researchgate.netacs.org

The development of these routes is challenging due to the difficulty in constructing furan-based frameworks with stable chirality. nih.gov However, the successful asymmetric synthesis of related furan-indole compounds and furan-containing helicenes demonstrates that with the right catalytic systems, high levels of regio-, diastereo-, and enantioselectivity are achievable. nih.govchinesechemsoc.org

Table 1: Potential Strategies for Asymmetric Synthesis

| Catalytic Strategy | Catalyst Example | Potential Outcome for this compound Derivatives | Reference |

|---|---|---|---|

| Organocatalysis (General Base) | Quinine (Cinchona Alkaloid) | Enantioselective addition to the furan (B31954) ring or acrylonitrile (B1666552) moiety. | nih.gov |

| Phase Transfer Catalysis (PTC) | Modified Quinine Derivatives | Access to complementary diastereoisomers not achievable with general base catalysis. | nih.gov |

| Central-to-Axial Chirality Conversion | Chiral Organocatalyst followed by Oxidation | Synthesis of atropisomeric furans with rotationally restricted bonds. | researchgate.netacs.org |

| Transition Metal Catalysis | Chiral Gold(I) or Palladium(II) Complexes | Enantioselective hydroarylation or C-H functionalization reactions. | chinesechemsoc.orgfrontiersin.org |

Integration with Flow Chemistry and High-Throughput Experimentation

The synthesis of α,β-unsaturated nitriles can be highly exothermic and challenging to control on a large scale using traditional batch reactors. acs.org Future research will increasingly focus on integrating the synthesis of this compound and its derivatives with flow chemistry and high-throughput experimentation (HTE) to overcome these limitations.

Flow chemistry, where reactions are performed in continuous-flow microreactors, offers significant advantages such as superior heat and mass transfer, precise control over reaction parameters, and enhanced safety. rsc.orgresearchgate.net For reactions like the Michael addition of amines to acrylonitrile, flow chemistry has been shown to reduce reaction times from hours to mere seconds or minutes, while matching or exceeding the yields of batch processes. acs.org This leads to dramatically higher space-time yields and facilitates safer, on-demand production of hazardous intermediates. acs.orgrsc.org These principles are directly applicable to reactions involving this compound, enabling safer handling and exploration of its reactivity at temperatures and pressures not easily accessible in batch. rsc.org

Complementing flow chemistry, high-throughput experimentation (HTE) utilizes miniaturized, parallel reactors to rapidly screen a large number of catalysts, solvents, and reaction conditions. nih.govchemistryworld.com An HTE plate can be designed to screen for optimal conditions for the Knoevenagel condensation that forms this compound or to discover new reactions for its derivatization, using only milligrams of material per experiment. nih.gov This synergy between flow chemistry and HTE will accelerate the discovery and optimization of synthetic routes, making the process more efficient and scalable. nih.govnih.gov

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Unsaturated Nitriles

| Parameter | Traditional Batch Procedure | Continuous-Flow Microreactor | Reference |

|---|---|---|---|

| Reaction Time | Very long (e.g., 17-25 hours) | Drastically reduced (seconds to minutes) | acs.org |

| Safety | Poor temperature control, risk of thermal runaway. | Excellent heat removal, enhanced safety. | acs.orgrsc.org |

| Process Control | Difficult to control mixing and temperature gradients. | Precise control over temperature, pressure, and residence time. | frontiersin.org |

| Scalability | Scaling up can be problematic and dangerous. | Straightforward scalability by running longer or using parallel reactors. | rsc.org |

| Space-Time Yield | Low | Significantly higher (e.g., by a factor of ~650) | acs.org |

Advanced Computational Methodologies for Predictive Synthesis and Material Design

Computational chemistry is becoming an indispensable tool for accelerating materials discovery and optimizing synthetic processes. mit.edu For this compound, future research will leverage advanced computational methodologies to predict reaction outcomes, elucidate mechanisms, and design novel materials with tailored properties.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules. It can provide deep insights into reaction mechanisms. rsc.org For example, DFT studies on the Knoevenagel condensation—a primary route to this compound—can be used to understand the catalytic cycle, identify the rate-determining steps, and explain how different catalysts enhance reaction rates and selectivity. rsc.orgbcrec.id Theoretical calculations have also been used to understand the origin of stereoselectivity in the asymmetric synthesis of furan compounds, guiding the design of more effective chiral catalysts. nih.gov

Beyond mechanism elucidation, a major emerging trend is the use of machine learning (ML) for predictive synthesis. mit.edu By developing computational pipelines that extract synthesis information from millions of scientific articles, researchers can train ML models to predict the optimal conditions (precursors, catalysts, temperature) for synthesizing a target molecule. mit.edu This data-driven approach can move chemical synthesis beyond trial-and-error, saving time and resources. mit.edu For this compound, such models could predict its polymerization behavior or the properties of resulting furan-based polymers, guiding the design of advanced materials for applications like flame retardants or specialty coatings. nih.gov

Table 3: Applications of Computational Methods for this compound Research

| Methodology | Specific Application | Anticipated Insight | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Mechanism of Knoevenagel condensation to form this compound. | Elucidation of reaction pathways, transition states, and catalyst-substrate interactions. | rsc.orgbcrec.id |

| DFT / Molecular Dynamics (MD) | Origin of stereoselectivity in asymmetric catalysis. | Understanding non-covalent interactions that determine the chiral outcome. | nih.govnih.gov |

| Machine Learning (ML) | Predictive synthesis of this compound derivatives. | Identification of optimal reaction conditions based on literature data mining. | mit.edu |

| Computational Materials Design | Prediction of properties for polymers derived from this compound. | Screening for hypothetical materials with desired properties (e.g., thermal stability, flame retardancy). | mit.edunih.gov |

Sustainable and Biorenewable Production Pathways

The shift away from fossil fuel-based feedstocks is a global imperative, driving research into sustainable and biorenewable production pathways for chemicals. This compound is well-positioned to be part of this green transition, as its precursor, furfural (B47365), is a versatile platform chemical that can be produced from the dehydration of xylan-rich lignocellulosic biomass, such as agricultural residues. rsc.orgrsc.org

Future research will focus on two main areas: optimizing the conversion of furfural and developing novel biocatalytic routes. The Knoevenagel condensation of furfural with an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686) is the most direct route to this compound and its analogues. researchgate.netresearcher.life A key trend is the development of greener, heterogeneous catalysts to replace traditional homogeneous bases. Materials such as hydrotalcites and functionalized solid bases have shown excellent performance, often under solvent-free conditions, and offer the advantages of easy separation and recyclability. researchgate.netresearcher.life

An even more sustainable long-term vision involves the use of biocatalysis. frontiersin.org Researchers are exploring whole-cell biocatalysts and isolated enzymes for the selective transformation of furan compounds. rsc.orgfrontiersin.org For example, lipase-catalyzed synthesis has been used to produce furan-based polyester (B1180765) oligomer diols, demonstrating the potential of enzymes to perform complex syntheses under mild conditions. acs.orgresearchgate.net Future work could identify or engineer enzymes capable of catalyzing the condensation of furfural or its derivatives to produce nitriles directly, representing an ideal green production pathway. frontiersin.org

Table 4: Green and Biorenewable Routes to Furan-Based Chemicals

| Approach | Key Transformation | Catalyst/System Example | Advantages | Reference |

|---|---|---|---|---|

| Biomass Valorization | Hydrolysis/dehydration of xylan (B1165943) to furfural. | Lewis/Brønsted acids, biphasic solvents. | Uses renewable, non-food feedstocks. | rsc.org |